molecular formula C17H36O2S2 B8067990 HEXADECYL METHANETHIOSULFONATE

HEXADECYL METHANETHIOSULFONATE

Cat. No.: B8067990
M. Wt: 336.6 g/mol
InChI Key: YYFURRWBEXNZGI-UHFFFAOYSA-N
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Description

HEXADECYL METHANETHIOSULFONATE is a complex organosulfur compound. It is characterized by the presence of sulfur atoms in various oxidation states, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

HEXADECYL METHANETHIOSULFONATE can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of readily available low-cost commodity chemicals. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

HEXADECYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions are common, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

HEXADECYL METHANETHIOSULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which HEXADECYL METHANETHIOSULFONATE exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with these targets, leading to inhibition or activation of specific pathways. This interaction is crucial for its biological and therapeutic applications.

Comparison with Similar Compounds

HEXADECYL METHANETHIOSULFONATE is unique due to its specific sulfur oxidation states and the presence of a hexadecoxy group. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound.

Properties

IUPAC Name

hexadecoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-21(2,18)20/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFURRWBEXNZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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